molecular formula C23H24N4O3 B5250829 N-[2-(1-benzoylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide

N-[2-(1-benzoylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide

Cat. No.: B5250829
M. Wt: 404.5 g/mol
InChI Key: FHQKJXLZBFYEJE-UHFFFAOYSA-N
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Description

N-[2-(1-benzoylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzoylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Benzoylation: The benzoyl group can be introduced by reacting the intermediate with benzoyl chloride in the presence of a base such as pyridine.

    Methoxylation: The methoxy group can be introduced by reacting the intermediate with methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzoylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzoylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-2-furamide
  • N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
  • tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate

Uniqueness

N-[2-(1-benzoylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1-benzoylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-30-20-9-7-17(8-10-20)22(28)25-21-11-14-24-27(21)19-12-15-26(16-13-19)23(29)18-5-3-2-4-6-18/h2-11,14,19H,12-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQKJXLZBFYEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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